1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester
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Overview
Description
1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester is an organic compound belonging to the family of benzenedicarboxylic acid esters. This compound is characterized by the presence of two ester groups attached to a benzene ring, which also contains two methyl groups at the 4 and 6 positions. The molecular formula of this compound is C14H18O4, and it has a molecular weight of 250.29 g/mol .
Preparation Methods
The synthesis of 1,3-benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid, 4,6-dimethyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding carboxylic acids, which can then participate in further biochemical pathways. The methyl groups on the benzene ring can influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the additional methyl groups, resulting in different reactivity and applications.
1,4-Benzenedicarboxylic acid, diethyl ester: Has the ester groups in different positions, affecting its chemical properties and uses.
1,3-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Contains only one methyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
140410-09-9 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
diethyl 4,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-5-17-13(15)11-8-12(14(16)18-6-2)10(4)7-9(11)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
RINMHOMWNMGFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC |
Origin of Product |
United States |
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